![molecular formula C11H12FN3 B1359227 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine CAS No. 1007521-55-2](/img/structure/B1359227.png)
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
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Overview
Description
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine, also known as 1-F-Pyrazol-4-yl-N-methylmethanamine, is an organic compound used in a variety of scientific research applications. It is a derivative of pyrazole, a five-membered heterocyclic aromatic compound that is found in a variety of natural and synthetic compounds. 1-F-Pyrazol-4-yl-N-methylmethanamine is a white crystalline solid that is soluble in various organic solvents. It is used as a building block in organic synthesis, as a pharmaceutical intermediate, and as a reagent in chemical research.
Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives, including the compound , have been studied for their antimicrobial properties . They are known to inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .
Anti-Tuberculosis
Some pyrazole compounds have shown promising results in combating Mycobacterium tuberculosis , the bacteria responsible for tuberculosis. Research indicates that these compounds can be effective in treating drug-resistant strains of TB .
Anti-Inflammatory
The anti-inflammatory properties of pyrazole derivatives make them suitable for the treatment of chronic inflammation and related disorders. They work by inhibiting the production of pro-inflammatory cytokines and mediators .
Antioxidant Effects
These compounds can act as antioxidants , protecting cells from damage caused by free radicals. This property is beneficial in preventing oxidative stress-related diseases .
Anti-Tumor and Cytotoxicity
Pyrazole derivatives have been explored for their anti-tumor activities. They exhibit cytotoxicity against various cancer cell lines, including breast cancer and hepatic cancer, potentially leading to new cancer therapies .
Analgesic Properties
The analgesic effects of pyrazole compounds are well-documented. They can be used to develop new pain-relief medications, especially for patients who require long-term pain management .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine, also known as N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylamine, is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a significant role in various cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
It is believed to interact with its target, mapk14, leading to changes in the protein’s activity . This interaction could potentially alter the signaling pathways regulated by MAPK14, resulting in various cellular responses.
Biochemical Pathways
Given its target, it is likely that it impacts theMAPK signaling pathway , which is involved in a wide range of cellular processes, including cell growth, differentiation, and response to stress .
Pharmacokinetics
The presence of a fluorine atom in the molecule could potentially enhance its metabolic stability and bioavailability .
Result of Action
Given its target, it could potentially influence cellular processes regulated by mapk14, leading to changes in cell growth, differentiation, and stress response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect its interaction with MAPK14 and its subsequent effects .
properties
IUPAC Name |
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-13-6-9-7-14-15-11(9)8-2-4-10(12)5-3-8/h2-5,7,13H,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIZTLNXWXNDJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(NN=C1)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.